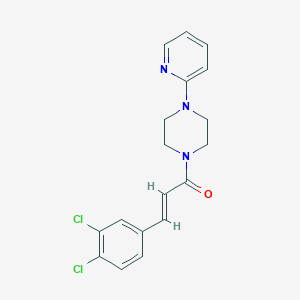

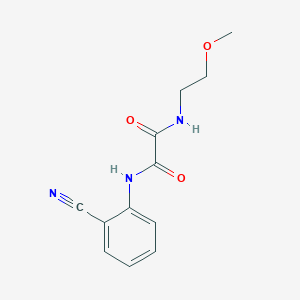

![molecular formula C25H38O17 B2615303 (2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 898826-64-7](/img/structure/B2615303.png)

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule characterized by multiple hydroxyl groups and a methoxyphenoxy group. This compound is likely to be a derivative of a polysaccharide or a glycoside, given its multiple sugar-like rings and hydroxyl groups.

Mechanism of Action

Target of Action

Gb3-beta-MP is a biochemical reagent that can be used as a biological material or organic compound for life science related research . The primary target of Gb3-beta-MP is globotriaosylceramide (Gb3), a glycosphingolipid (GSL) molecule present in cell membranes of distinct cell types . Gb3 has been reported as a novel target to prevent neuronal secretion of amyloid beta (Aß), a key factor of Alzheimer’s disease .

Mode of Action

The mode of action of Gb3-beta-MP involves its interaction with its primary target, Gb3. The amyloid precursor protein (APP) is known to be located in microdomains of lipid rafts, much like the Gb3 receptor . The interaction between Gb3-beta-MP and Gb3 could potentially influence the activity of APP, thereby affecting the secretion of Aß .

Biochemical Pathways

Gb3-beta-MP affects the biochemical pathways involving Gb3. Gb3 is a part of the glycosphingolipid (GSL) receptors for bacterial toxins that mediate host-pathogen interaction . The interaction of Gb3-beta-MP with Gb3 could potentially affect these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of Gb3-beta-MP’s action are primarily related to its interaction with Gb3. By interacting with Gb3, Gb3-beta-MP could potentially influence the secretion of Aß, a key factor in Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of Gb3-beta-MP could potentially be influenced by various environmental factors.

Biochemical Analysis

Cellular Effects

Gb3-beta-MP has been found to have effects on various types of cells and cellular processes. For instance, it has been associated with Fabry disease, a genetic disorder characterized by the accumulation of glycosphingolipids in lysosomes, causing cellular impairment and organ failures

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

Gb3-beta-MP is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It is likely that it interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and selective functional group modifications. Common reagents might include:

- Protecting groups like acetals or silyl ethers.

- Glycosyl donors and acceptors for glycosylation reactions.

- Catalysts such as Lewis acids or bases.

Industrial Production Methods

Industrial production of such compounds often involves biotechnological methods, including the use of enzymes for selective glycosylation and fermentation processes to produce the necessary sugar precursors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions at the methoxyphenoxy group.

Common Reagents and Conditions

Oxidizing agents: PCC, KMnO4, or CrO3.

Reducing agents: NaBH4 or LiAlH4.

Nucleophiles: Halides, thiols, or amines.

Major Products

- Oxidized derivatives with carbonyl groups.

- Reduced derivatives with additional hydroxyl groups.

- Substituted derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry

- Used as a building block for more complex molecules.

- Studied for its reactivity and functional group transformations.

Biology

- Potential use in studying carbohydrate metabolism and enzyme interactions.

- May serve as a model compound for glycoside hydrolase research.

Medicine

- Investigated for potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

- Used in drug delivery systems due to its multiple hydroxyl groups.

Industry

- Utilized in the production of biodegradable materials.

- Employed in the synthesis of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

- Other glycosides with similar sugar rings and functional groups.

- Polysaccharides with multiple hydroxyl groups.

Uniqueness

- The presence of the methoxyphenoxy group distinguishes it from other glycosides.

- The specific stereochemistry of the sugar rings may confer unique biological properties.

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O17/c1-36-9-2-4-10(5-3-9)37-23-19(34)16(31)21(12(7-27)39-23)42-25-20(35)17(32)22(13(8-28)40-25)41-24-18(33)15(30)14(29)11(6-26)38-24/h2-5,11-35H,6-8H2,1H3/t11-,12-,13-,14+,15+,16-,17-,18-,19-,20-,21-,22+,23-,24-,25+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADQXSYAYSUILX-VAAZCZNESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

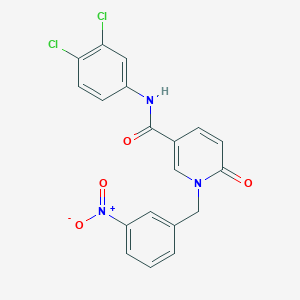

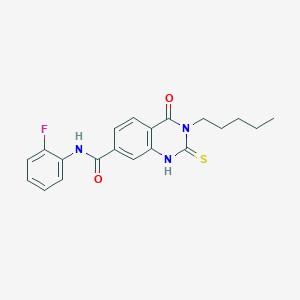

![N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2615222.png)

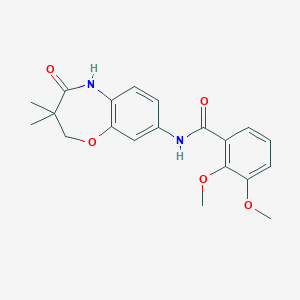

![(3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2615223.png)

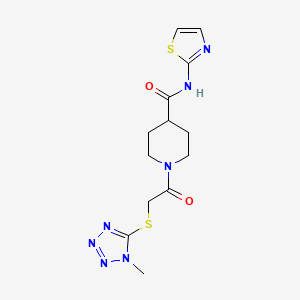

![3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2615234.png)

![(4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2615237.png)

![3,5-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2615240.png)

![2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride](/img/structure/B2615241.png)

![2-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2615243.png)